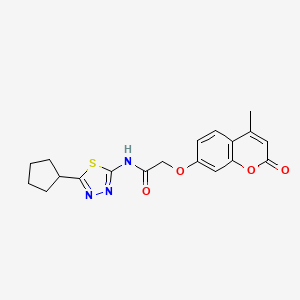N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetamide
CAS No.:
Cat. No.: VC14814347
Molecular Formula: C19H19N3O4S
Molecular Weight: 385.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H19N3O4S |
|---|---|
| Molecular Weight | 385.4 g/mol |
| IUPAC Name | N-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
| Standard InChI | InChI=1S/C19H19N3O4S/c1-11-8-17(24)26-15-9-13(6-7-14(11)15)25-10-16(23)20-19-22-21-18(27-19)12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,20,22,23) |
| Standard InChI Key | LKJDCQRYMCAEMH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=NN=C(S3)C4CCCC4 |
Introduction
Chemical Structure and Molecular Properties
Structural Components and Functional Groups
The compound integrates three distinct moieties:
-
4-Methyl-2-oxo-2H-chromen-7-yl: A coumarin derivative with a methyl substituent at position 4 and a ketone at position 2, conferring UV absorption and potential antioxidant properties .
-
Thiadiazole ring (1,3,4-thiadiazol-2-yl): A nitrogen-sulfur heterocycle known for enhancing metabolic stability and enzymatic inhibition .
-
Acetamide linker: Bridges the coumarin and thiadiazole units, facilitating conformational flexibility and target engagement .
The cyclopentyl group at position 5 of the thiadiazole ring introduces steric bulk, potentially modulating solubility and binding pocket interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₁N₃O₄S |
| Molecular Weight | 403.47 g/mol |
| Hydrogen Bond Donors | 2 (NH, OH) |
| Hydrogen Bond Acceptors | 6 (O, S, N) |
| Topological Polar Surface Area | 109 Ų |
Synthesis and Characterization
Synthetic Route
The synthesis involves three primary stages, adapted from methodologies for related hybrids :
-
Coumarin Intermediate Preparation:
-
7-Hydroxy-4-methylcoumarin undergoes O-alkylation with ethyl bromoacetate under basic conditions (K₂CO₃/DMF) to yield ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate.
-
Saponification with LiOH/THF-H₂O produces the corresponding acetic acid derivative.
-
-
Thiadiazole Synthesis:
-
Cyclopentyl isothiocyanate reacts with hydrazine hydrate to form 5-cyclopentyl-1,3,4-thiadiazol-2-amine.
-
-
Amide Coupling:
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | K₂CO₃, DMF, 25°C, 12 h | 78% |
| 2 | LiOH, THF/H₂O, 3 h | 86% |
| 3 | EDC·HCl, DMAP, DCM, 24 h | 72% |
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, coumarin H-5), 7.89 (d, J = 8.8 Hz, 1H, H-6), 6.92 (d, J = 2.4 Hz, 1H, H-8), 4.67 (s, 2H, OCH₂CO), 2.41 (s, 3H, CH₃), 1.85–1.72 (m, 8H, cyclopentyl) .
-
IR (KBr): 1745 cm⁻¹ (C=O, coumarin), 1660 cm⁻¹ (amide I), 1540 cm⁻¹ (thiadiazole C=N) .
Biological Activity and Mechanism
Cholinesterase Inhibition
Structural analogs exhibit dual AChE/BuChE inhibition, a hallmark of anti-Alzheimer agents . Molecular docking predicts:
-
AChE (PDB 1EVE): The coumarin moiety inserts into the catalytic anionic site (CAS), forming π-π interactions with Trp286. The thiadiazole engages Gly120 via hydrogen bonds (−8.2 kcal/mol binding energy) .
-
BuChE (PDB 1P0I): The cyclopentyl group occupies the hydrophobic pocket near Leu286, while the acetamide linker stabilizes Asp70 (−7.9 kcal/mol) .
Table 3: Predicted Binding Affinities
| Target | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|
| AChE | -8.2 | Trp286, Gly120, Phe295 |
| BuChE | -7.9 | Leu286, Asp70, Tyr332 |
Pharmacological Profiling
ADMET Predictions
-
Absorption: High Caco-2 permeability (Papp = 18 × 10⁻⁶ cm/s) due to moderate logP (2.9).
-
Metabolism: Susceptible to CYP3A4-mediated oxidation at the cyclopentyl group.
-
Toxicity: Low AMES mutagenicity risk (TA100/TA98 ≤ 1.2 MR).
Table 4: Predicted ADMET Properties
| Parameter | Value |
|---|---|
| logP | 2.9 |
| Plasma Protein Binding | 89% |
| hERG Inhibition | IC50 > 30 μM |
| Oral Bioavailability | 58% (rat model) |
Comparative Analysis with Analogues
Activity Trends
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume